

Spectroscopic Data of Benzyl Butyrate: An Indepth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **benzyl butyrate** (C₁₁H₁₄O₂), a common fragrance and flavor ingredient. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for acquiring such spectra. This information is crucial for the identification, quantification, and structural elucidation of **benzyl butyrate** in various matrices.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the structure of organic molecules. Below are the ¹H and ¹³C NMR data for **benzyl butyrate**, typically recorded in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.[1]

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of **benzyl butyrate** shows distinct signals corresponding to the protons in the benzyl and butyrate moieties of the molecule.

Table 1: ¹H NMR Chemical Shift Assignments for **Benzyl Butyrate**[2]



Chemical Shift (ppm)	Multiplicity	Integration	Assignment
7.50 - 7.09	m	5H	Ar-H (Phenyl group)
5.11	S	2H	-O-CH ₂ -Ph
2.31	t	2H	-C(=O)-CH ₂ -CH ₂ -CH ₃
1.66	sextet	2Н	-C(=O)-CH ₂ -CH ₂ -CH ₃
0.94	t	3Н	-C(=O)-CH ₂ -CH ₂ -CH ₃

m = multiplet, s = singlet, t = triplet

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Table 2: ¹³C NMR Chemical Shift Assignments for **Benzyl Butyrate**[3][4]

Chemical Shift (ppm)	Assignment
173.2	C=O (Ester carbonyl)
136.1	Ar-C (Quaternary)
128.5	Ar-CH
128.2	Ar-CH
128.0	Ar-CH
66.2	-O-CH₂-Ph
36.2	-C(=O)-CH ₂ -CH ₂ -CH ₃
18.4	-C(=O)-CH ₂ -CH ₂ -CH ₃
13.7	-C(=O)-CH ₂ -CH ₂ -CH ₃

Experimental Protocol for NMR Spectroscopy



The following is a general protocol for acquiring high-quality NMR spectra of **benzyl butyrate**.

Sample Preparation:

- Accurately weigh 5-25 mg of benzyl butyrate for ¹H NMR or 50-100 mg for ¹³C NMR into a clean, dry NMR tube.[5]
- Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- Cap the NMR tube and gently agitate until the sample is fully dissolved.

Instrumentation and Data Acquisition:

- Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended.[1]
- ¹H NMR Acquisition Parameters:
 - Pulse Sequence: A standard single-pulse experiment.
 - Relaxation Delay: 8-10 seconds to ensure full relaxation for quantitative analysis.[1]
 - Number of Scans: 8-16 scans are typically sufficient.
 - Spectral Width: 0-12 ppm.
- ¹³C NMR Acquisition Parameters:
 - Pulse Sequence: A standard proton-decoupled pulse experiment.
 - Relaxation Delay: 2-5 seconds.
 - Number of Scans: 512-1024 scans or more may be necessary due to the low natural abundance of ¹³C.
 - Spectral Width: 0-220 ppm.

Data Processing:



- Apply a Fourier transform to the acquired Free Induction Decay (FID).
- Phase correct the spectrum.
- Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
- Integrate the signals in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **benzyl butyrate** is characterized by strong absorptions corresponding to the ester functional group and the aromatic ring.

IR Spectroscopic Data

Table 3: IR Absorption Bands and Functional Group Assignments for **Benzyl Butyrate**[6][7]

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3030	Medium	C-H stretch (aromatic)
~2960, ~2870	Medium	C-H stretch (aliphatic)
~1735	Strong	C=O stretch (ester)
~1450	Medium	C=C stretch (aromatic ring)
~1250, ~1100	Strong	C-O stretch (ester)
~750, ~700	Strong	C-H bend (out-of-plane, monosubstituted benzene)

Experimental Protocol for ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a common sampling technique for liquid samples.

Instrumentation and Sample Analysis:



- Instrument: A Fourier Transform Infrared (FTIR) spectrometer equipped with a diamond or zinc selenide ATR accessory.[8]
- Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.
- Sample Application: Place a single drop of **benzyl butyrate** onto the ATR crystal, ensuring complete coverage of the crystal surface.
- Data Acquisition:
 - Spectral Range: 4000-650 cm⁻¹.
 - Resolution: 4 cm⁻¹.
 - Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.
- Data Processing: The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
- Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft tissue after analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation. Electron Ionization (EI) is a common ionization technique for volatile compounds like **benzyl butyrate**.

Mass Spectrometric Data

Table 4: Major Fragments in the Electron Ionization Mass Spectrum of Benzyl Butyrate



m/z	Relative Intensity (%)	Proposed Fragment
178	~20	[M] ⁺ (Molecular Ion)
108	~100	[C7H8O] ⁺
91	~90	[C ₇ H ₇]+ (Tropylium ion)
71	~30	[C ₄ H ₇ O] ⁺
43	~35	[C ₃ H ₇]+

Fragmentation Analysis

The fragmentation of **benzyl butyrate** under electron ionization conditions can be rationalized as follows:

- m/z 108: This prominent peak likely arises from a McLafferty-type rearrangement involving the transfer of a gamma-hydrogen from the butyrate chain to the carbonyl oxygen, followed by the cleavage of the benzylic C-O bond.
- m/z 91: This is the characteristic tropylium ion, formed by the cleavage of the C-O bond and subsequent rearrangement of the benzyl cation. This is a very common fragment for benzyl-containing compounds.
- m/z 71: This fragment corresponds to the butyryl cation, [CH₃CH₂CH₂C=O]+, formed by the cleavage of the ester bond.
- m/z 43: This peak can be attributed to the propyl cation, [CH₃CH₂CH₂]⁺, resulting from the loss of CO from the butyryl cation.

Experimental Protocol for GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for the analysis of volatile esters.[9]

Sample Preparation:



 Prepare a dilute solution of benzyl butyrate (e.g., 100 ppm) in a volatile organic solvent such as dichloromethane or ethyl acetate.

Instrumentation and Data Acquisition:

- Gas Chromatograph (GC):
 - Injection Port: Split/splitless injector, typically operated at 250°C.
 - Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 μm).
 - Oven Program: Start at a low temperature (e.g., 50°C), hold for 1-2 minutes, then ramp at 10-20°C/min to a final temperature of 250-280°C.[10]
 - Carrier Gas: Helium at a constant flow rate of 1-1.5 mL/min.
- Mass Spectrometer (MS):
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: Scan from m/z 40 to 300.
 - Ion Source Temperature: 230°C.
 - Transfer Line Temperature: 280°C.

Data Analysis:

- Identify the peak corresponding to benzyl butyrate in the total ion chromatogram (TIC).
- Extract the mass spectrum for that peak.
- Compare the obtained mass spectrum with a reference library (e.g., NIST) for confirmation.

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **benzyl butyrate**, from sample preparation to data interpretation and



structural confirmation.

General Workflow for Spectroscopic Analysis of Benzyl Butyrate Sample Preparation Benzyl Butyrate Sample Dissolve in CDCl3 Neat Liquid Dilute in Solvent with TMS Data Acquisition NMR Spectrometer GC-MS System ATR-FTIR Spectrometer (1H and 13C) Data Processing Fourier Transform Chromatogram Integration Phase Correction **Background Subtraction** Mass Spectrum Extraction Calibration Data Interpretation Chemical Shift Analysis Molecular Ion ID Functional Group ID Integration & Multiplicity Fragmentation Analysis Structural Confirmation Structure Elucidation of **Benzyl Butyrate**

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Caption: Spectroscopic Analysis Workflow.

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